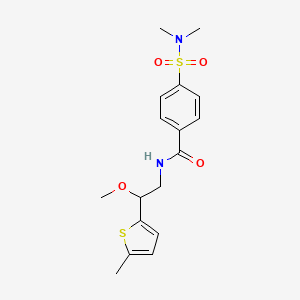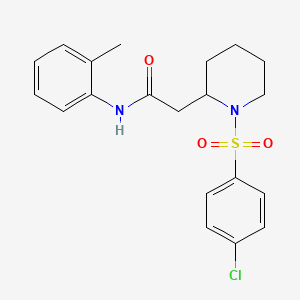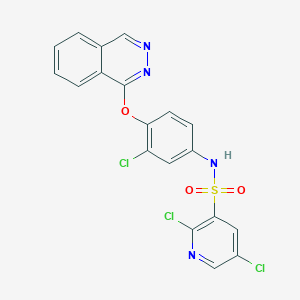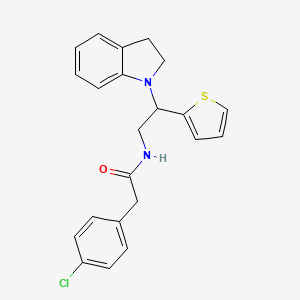
4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide, also known as DMSB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a sulfonamide derivative that has been synthesized using a specific method and has been found to exhibit unique biochemical and physiological effects.
Applications De Recherche Scientifique
4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide has been found to have significant applications in various fields of scientific research. One of the primary applications of 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide is in the field of medicinal chemistry, where it has been found to exhibit potential anti-cancer properties. 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anti-cancer drugs.
4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide has also been found to have potential applications in the field of neuroscience. It has been shown to exhibit neuroprotective effects and has been suggested as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide is not fully understood. However, it has been suggested that 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide may exert its anti-cancer effects by inhibiting the activity of specific enzymes involved in cancer cell growth and proliferation. Additionally, 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide may induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
In terms of its neuroprotective effects, 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide has been suggested to act by reducing oxidative stress and inflammation in the brain, which are known to contribute to the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide has been found to exhibit unique biochemical and physiological effects. In vitro studies have shown that 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
In terms of its neuroprotective effects, 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide has been shown to reduce oxidative stress and inflammation in the brain, which are known to contribute to the development of neurodegenerative diseases. Additionally, 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide has been suggested to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide in lab experiments is its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Additionally, 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide has been found to be relatively stable and easy to synthesize, making it an attractive candidate for further research.
However, there are also some limitations associated with the use of 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide in lab experiments. One of the primary limitations is the lack of information regarding its safety and toxicity. Additionally, further research is needed to fully understand the mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide and its potential side effects.
Orientations Futures
There are several future directions for research on 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide. One area of research is the development of 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide-based anti-cancer drugs. Further studies are needed to fully understand the mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide and to optimize its therapeutic potential.
Another area of research is the potential use of 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide in the treatment of neurodegenerative diseases. Further studies are needed to determine the safety and efficacy of 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide in animal models of these diseases.
In addition, there is a need for further research on the safety and toxicity of 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide. This will help to determine the potential risks associated with its use in humans and to develop appropriate safety guidelines for its use in lab experiments.
Méthodes De Synthèse
The synthesis of 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide involves the reaction of 4-aminobenzamide with 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine in the presence of N,N-dimethylsulfamide as a solvent. The reaction is carried out under specific conditions, including a specific temperature range and reaction time, to obtain the desired product. The resulting compound is then purified using various methods, including column chromatography and recrystallization, to obtain a pure form of 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide.
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S2/c1-12-5-10-16(24-12)15(23-4)11-18-17(20)13-6-8-14(9-7-13)25(21,22)19(2)3/h5-10,15H,11H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELKRCRWMUDYEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(4-Methoxyphenyl)piperazino]-1-(2-naphthyl)-1-propanol](/img/structure/B2976995.png)


![3,8-Bis(morpholin-4-ylsulfonyl)benzo[c]chromen-6-one](/img/structure/B2976998.png)
![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-4-methoxybenzamide](/img/structure/B2977001.png)
![4-(tert-Butoxycarbonylamino)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2977003.png)
![N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2977005.png)
![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2977006.png)


![N-(benzo[d]thiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2977012.png)
![(E)-2-Cyano-3-cyclopropyl-N-[2-methyl-1-(1-methylpyrazol-4-yl)propyl]prop-2-enamide](/img/structure/B2977015.png)

![4-[(Cyclopentylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2977018.png)